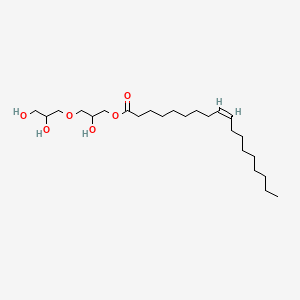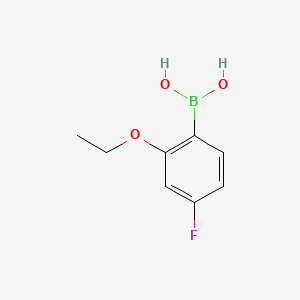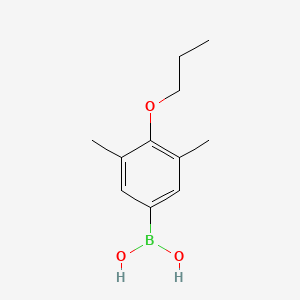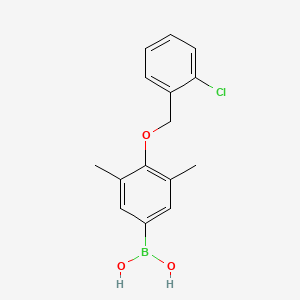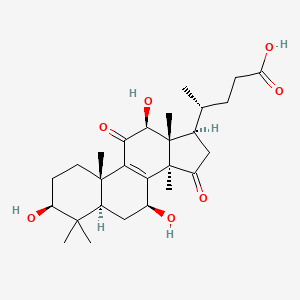
lucidenic acid C
Übersicht
Beschreibung
Diese Verbindung gehört zu den Lanostan-Typ-Triterpenoiden und hat aufgrund ihrer vielfältigen pharmakologischen Eigenschaften, darunter Antikrebs-, entzündungshemmende, antioxidative und antivirale Aktivitäten, Aufmerksamkeit erregt .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Lucidenic Acid C umfasst mehrere Schritte, beginnend mit Lanosterol, einem gängigen Vorläufer für Lanostan-Typ-Triterpenoide. Der Syntheseweg beinhaltet typischerweise Oxidations-, Reduktions- und Cyclisierungsreaktionen unter kontrollierten Bedingungen. Spezifische Reagenzien und Katalysatoren werden verwendet, um die gewünschte Stereochemie und funktionelle Gruppenmodifikationen zu erreichen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beruht hauptsächlich auf der Extraktion aus Ganoderma lucidum. Der Pilz wird unter kontrollierten Bedingungen kultiviert, und die Fruchtkörper werden geerntet. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von der Reinigung unter Verwendung chromatographischer Techniken, um this compound in seiner reinen Form zu isolieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lucidenic Acid C involves several steps, starting from lanosterol, a common precursor for lanostane-type triterpenoids. The synthetic route typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group modifications.
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Ganoderma lucidum. The mushroom is cultivated under controlled conditions, and the fruiting bodies are harvested. The extraction process involves solvent extraction, followed by purification using chromatographic techniques to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lucidenic Acid C unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umsetzung von Hydroxylgruppen in Carbonylgruppen.
Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen.
Substitution: Ersatz von funktionellen Gruppen durch andere Substituenten.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Bedingungen, die Nukleophile oder Elektrophile beinhalten, abhängig von der gewünschten Substitution.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Leitverbindung für die Synthese neuartiger Triterpenoidderivate mit verbesserten biologischen Aktivitäten verwendet.
Biologie: Untersucht man seine Rolle bei der Modulation zellulärer Signalwege und Genexpression.
Medizin: Erforscht man seine anti-krebs-, entzündungshemmenden und neuroprotektiven Wirkungen. .
5. Wirkmechanismus
Der Wirkmechanismus von Lucidenic Acid C umfasst mehrere molekulare Zielstrukturen und Signalwege:
Antikrebs: Induziert Apoptose in Krebszellen durch Aktivierung von Caspase-9 und Caspase-3, was zur PARP-Spaltung führt.
Entzündungshemmend: Hemmt die Produktion von pro-inflammatorischen Zytokinen und Mediatoren.
Antioxidativ: Fängt freie Radikale ab und verstärkt die Aktivität von antioxidativen Enzymen.
Antiviral: Hemmt die Virusreplikation, indem es mit viralen Enzymen und Proteinen interferiert.
Wirkmechanismus
The mechanism of action of Lucidenic Acid C involves multiple molecular targets and pathways:
Anti-Cancer: Induces apoptosis in cancer cells by activating caspase-9 and caspase-3, leading to PARP cleavage.
Anti-Inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anti-Viral: Inhibits viral replication by interfering with viral enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
Lucidenic Acid C wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
Ganodericsäuren: Eine weitere Gruppe von Triterpenoiden aus Ganoderma lucidum mit ähnlichen pharmakologischen Eigenschaften, aber unterschiedlichen chemischen Strukturen.
Lucidenic Acid A und B: Weitere Mitglieder der Lucidenic Acid-Familie mit geringfügigen Variationen in ihren funktionellen Gruppen und biologischen Aktivitäten
Einzigartigkeit: this compound zeichnet sich durch seine starke anti-krebs- und entzündungshemmende Wirkung aus, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht. Seine einzigartige chemische Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, wodurch seine Wirksamkeit im Vergleich zu anderen ähnlichen Verbindungen verbessert wird .
Eigenschaften
IUPAC Name |
4-(3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-17,23,28-29,34H,7-12H2,1-6H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMQDJNNBMWDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lucidenic acid C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
95311-96-9 | |
| Record name | Lucidenic acid C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199 - 200 °C | |
| Record name | Lucidenic acid C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B1591061.png)
